molecular formula C13H13N3O B2415019 2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole CAS No. 921778-99-6

2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole

Cat. No.: B2415019
CAS No.: 921778-99-6
M. Wt: 227.267
InChI Key: NFIYUQDESFDNBU-UHFFFAOYSA-N
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Description

2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-1H-indole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole oxides, while substitution reactions could introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-5-(1H-indol-2-yl)-1,3,4-oxadiazole: Lacks the methyl group on the indole ring.

    5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole: Lacks the ethyl group on the oxadiazole ring.

    2-ethyl-5-(1H-indol-2-yl)-1,2,4-oxadiazole: Has a different oxadiazole ring structure.

Uniqueness

2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with hydrazine derivatives and carboxylic acids. The method often includes cyclization processes that can be facilitated by microwave irradiation or other catalytic methods to enhance yield and reduce reaction times.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The synthesized derivatives have been tested against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus40 µg/mL

These results suggest a promising potential for this compound in treating infections caused by resistant bacterial strains .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been well-documented. In a study assessing the anti-inflammatory effects using the formalin-induced edema model in rats, significant reductions in paw volume were observed:

CompoundDose (mg/kg)Inhibition (%)
This compound5065%
Indomethacin (control)570%

This indicates that the compound's anti-inflammatory activity is comparable to established anti-inflammatory drugs .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated that this compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models .

Case Studies

Several studies have highlighted the therapeutic potential of oxadiazoles:

  • Antimicrobial Efficacy : A study published in ResearchGate reported that derivatives of oxadiazoles showed significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized the structure–activity relationship (SAR) indicating that substitutions on the oxadiazole ring could enhance antimicrobial potency .
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory mechanisms of oxadiazoles revealed that these compounds inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation .

Properties

IUPAC Name

2-ethyl-5-(1-methylindol-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-3-12-14-15-13(17-12)11-8-9-6-4-5-7-10(9)16(11)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIYUQDESFDNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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